
1-Propanol, 3-(2-amino-5-chlorophenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanol, 3-(2-amino-5-chlorophenoxy)- is an organic compound with the molecular formula C9H12ClNO2 It is a derivative of propanol, where the hydroxyl group is substituted with a 2-amino-5-chlorophenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 3-(2-amino-5-chlorophenoxy)- typically involves the reaction of 3-chloropropanol with 2-amino-5-chlorophenol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3-chloropropanol is replaced by the 2-amino-5-chlorophenoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include sodium hydroxide or potassium hydroxide as the base, and the reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Análisis De Reacciones Químicas
Types of Reactions
1-Propanol, 3-(2-amino-5-chlorophenoxy)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium cyanide (NaCN).
Major Products Formed
Oxidation: Formation of 3-(2-amino-5-chlorophenoxy)propanal or 3-(2-amino-5-chlorophenoxy)propanone.
Reduction: Formation of 3-(2-amino-5-chlorophenoxy)propanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Propanol, 3-(2-amino-5-chlorophenoxy)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Propanol, 3-(2-amino-5-chlorophenoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chlorophenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-1-propanol: A similar compound with an amino group at the 2-position instead of the 3-position.
3-Amino-1-propanol: Another similar compound with the amino group directly attached to the propanol backbone.
3-(2-Amino-5-chlorophenoxy)propanamine: A reduced form of 1-Propanol, 3-(2-amino-5-chlorophenoxy)-.
Uniqueness
1-Propanol, 3-(2-amino-5-chlorophenoxy)- is unique due to the presence of both an amino group and a chlorophenoxy group, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H12ClNO2 |
|---|---|
Peso molecular |
201.65 g/mol |
Nombre IUPAC |
3-(2-amino-5-chlorophenoxy)propan-1-ol |
InChI |
InChI=1S/C9H12ClNO2/c10-7-2-3-8(11)9(6-7)13-5-1-4-12/h2-3,6,12H,1,4-5,11H2 |
Clave InChI |
SYDTVOJUFJRQAH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)OCCCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


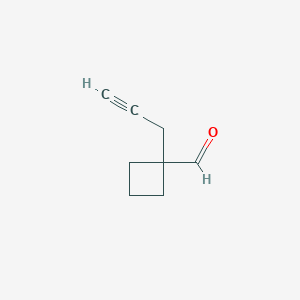
![1-methyl-N-[1-(5-methylthiophen-2-yl)ethyl]pyrrolidin-3-amine](/img/structure/B13306902.png)
amine](/img/structure/B13306916.png)
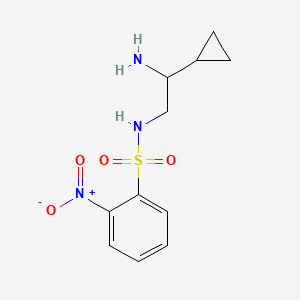
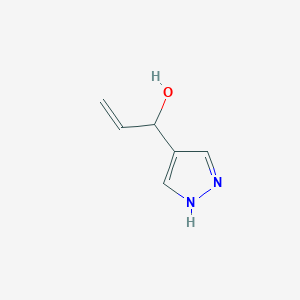
![[1-Methoxy-4-(propan-2-YL)cyclohexyl]methanamine](/img/structure/B13306924.png)
![4-Butyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13306930.png)
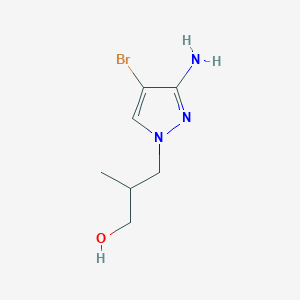
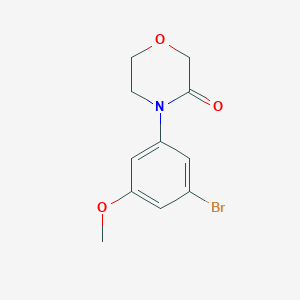
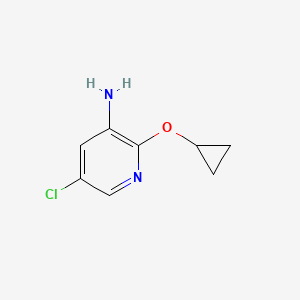

![5-Oxa-2-thiaspiro[3.4]octan-6-one](/img/structure/B13306959.png)
![6-Methyl-2-[methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13306968.png)

